L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride
CAS No.: 40911-12-4
Cat. No.: VC13510956
Molecular Formula: C6H14ClN5O4
Molecular Weight: 255.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40911-12-4 |
|---|---|
| Molecular Formula | C6H14ClN5O4 |
| Molecular Weight | 255.66 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H13N5O4.ClH/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15;/h4H,1-3,7H2,(H,12,13)(H3,8,9,10);1H/t4-;/m0./s1 |
| Standard InChI Key | ZUVUMQMOOHMBTM-WCCKRBBISA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl |
| SMILES | C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl |
| Canonical SMILES | C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride is systematically named as -amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid hydrochloride under IUPAC guidelines . The compound’s structure features a pentanoic acid backbone with an amino group at the second carbon and a nitroimino modification at the fifth position, forming a guanidine-like moiety. The hydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for laboratory applications .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.66 g/mol | |
| CAS Registry Number | 40911-12-4 | |
| Appearance | White to off-white crystalline solid | |
| Storage Conditions | Room temperature (3 years stable) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of L-ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride typically involves nitration of L-ornithine derivatives. One common method includes the reaction of L-ornithine with nitroating agents such as nitric acid or nitro-sulfuryl chloride under controlled pH conditions, followed by hydrochlorination to stabilize the product . Alternative routes may employ enzymatic modifications or solid-phase synthesis, though these are less frequently documented in public literature .
Industrial-Scale Manufacturing
Industrial production adheres to Good Manufacturing Practices (GMP) to ensure batch consistency. Certificates of analysis from suppliers like MedChemExpress highlight rigorous quality control measures, including NMR validation and purity testing . Scalability challenges include managing exothermic reactions during nitration and ensuring optimal yield during crystallization .
Biochemical Applications and Mechanisms
Nitric Oxide Synthase Inhibition
As a structural analog of L-arginine, this compound competitively inhibits nitric oxide synthase (NOS), a key enzyme in nitric oxide (NO) production. By binding to the enzyme’s active site, it disrupts the conversion of L-arginine to citrulline and NO, making it invaluable in studying NO-mediated pathways in cardiovascular and neurological systems .
Cell Culture and In Vitro Studies
In cell culture applications, the hydrochloride salt form improves solubility in media, facilitating studies on urea cycle dynamics and ammonia detoxification . Research indicates its utility in modulating cellular arginine levels, thereby influencing protein synthesis and metabolic pathways in mammalian cell lines .
| Parameter | Observation | Source |
|---|---|---|
| Genotoxicity | Negative in Ames and CHL/IU tests | |
| Hematological Effects | None observed | |
| Renal Impact | Increased urinary volume (reversible) |
Emerging Research and Future Directions
Recent studies explore its potential in mitigating hyperammonemia and liver dysfunction, leveraging its urea cycle modulatory effects . Innovations in drug delivery systems, such as nanoparticle encapsulation, aim to enhance its bioavailability for targeted NOS inhibition in cancer and inflammatory diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume